meso-Tetra (2-carboxyphenyl) porphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
meso-Tetra (2-carboxyphenyl) porphine: is a porphyrin derivative, a class of macrocyclic compounds known for their extensive conjugated systems and unique photophysical properties. Porphyrins are essential in various biological systems, such as hemoglobin and chlorophyll, and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra (2-carboxyphenyl) porphine typically involves the condensation of pyrrole with aromatic aldehydes under acidic conditions. One common method is the Rothemund synthesis, where pyrrole and benzaldehyde derivatives are heated in the presence of an acid catalyst . The reaction is carried out under anaerobic conditions to prevent oxidation and typically requires several days to complete.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors for the condensation reaction, followed by purification steps such as recrystallization and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: meso-Tetra (2-carboxyphenyl) porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Substitution: Substitution reactions, particularly at the meso-positions, can introduce various functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions
Major Products: The major products formed from these reactions include various substituted porphyrins, metalloporphyrins, and other derivatives with altered photophysical properties .
Scientific Research Applications
meso-Tetra (2-carboxyphenyl) porphine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which meso-Tetra (2-carboxyphenyl) porphine exerts its effects involves its ability to interact with light and generate reactive oxygen species. This property is particularly useful in photodynamic therapy, where the compound accumulates in cancer cells and, upon light activation, produces singlet oxygen that induces cell death . The molecular targets include cellular membranes and DNA, leading to oxidative damage and apoptosis .
Comparison with Similar Compounds
meso-Tetra (4-carboxyphenyl) porphine: Similar in structure but with carboxyl groups at different positions, affecting its photophysical properties.
meso-Tetra (p-hydroxyphenyl) porphine: Contains hydroxyl groups instead of carboxyl groups, leading to different reactivity and applications.
meso-Tetra (N,N,N-trimethylanilinium) porphine: A cationic porphyrin with different solubility and interaction properties.
Uniqueness: meso-Tetra (2-carboxyphenyl) porphine is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This makes it particularly suitable for applications in photodynamic therapy and as a catalyst in organic synthesis .
Properties
Molecular Formula |
C48H30N4O8 |
---|---|
Molecular Weight |
790.8 g/mol |
IUPAC Name |
2-[10,15,20-tris(2-carboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C48H30N4O8/c53-45(54)29-13-5-1-9-25(29)41-33-17-19-35(49-33)42(26-10-2-6-14-30(26)46(55)56)37-21-23-39(51-37)44(28-12-4-8-16-32(28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-11-3-7-15-31(27)47(57)58/h1-24,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
InChI Key |
GQUMTQCSESILQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7C(=O)O)C8=CC=CC=C8C(=O)O)C=C4)C9=CC=CC=C9C(=O)O)N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.